molecular formula C18H23N5O3S B2544374 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-79-8

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2544374
CAS RN: 868219-79-8
M. Wt: 389.47
InChI Key: OMUMFJKDKVQVMG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a methoxyphenyl group, and a thiazolo[3,2-b][1,2,4]triazol ring. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound. The thiazolo[3,2-b][1,2,4]triazol ring is a heterocyclic compound that may contribute to the biological activity of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Activities

Compounds structurally related to 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazole have shown good to moderate antimicrobial effects against a variety of test microorganisms, indicating their potential as leads in the development of new antimicrobial agents (Bektaş et al., 2010), (Patel et al., 2012). Additionally, certain triazole derivatives have exhibited anti-inflammatory and analgesic properties, suggesting their utility in the treatment of inflammatory conditions and pain management (Tozkoparan et al., 2004).

Anticancer Activity

Research into benzimidazole derivatives bearing the 1,2,4-triazole moiety has explored their potential as epidermal growth factor receptor (EGFR) inhibitors, which are relevant in cancer therapy. These studies have demonstrated that certain compounds exhibit strong binding affinity to the EGFR, highlighting their potential as anti-cancer agents (Karayel, 2021).

Enzyme Inhibition

Compounds with the thiazolo[3,2-b][1,2,4]triazole backbone have been investigated for their role as enzyme inhibitors. Specifically, derivatives of this class have been identified as potent inhibitors of cyclooxygenase enzymes (COX-1/COX-2), which are crucial targets for anti-inflammatory and analgesic drugs. Such compounds have shown significant inhibitory activity, offering a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Dual Antidepressant Action

Some benzo[b]thiophene derivatives, structurally similar to the compound , have been synthesized to target both serotonin receptors and the serotonin transporter, indicating their potential as dual-action antidepressants. These compounds have shown promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, suggesting a novel class of antidepressants (Orús et al., 2002).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are found in a variety of drugs acting on different targets .

properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-26-14-4-2-13(3-5-14)15(22-8-6-21(7-9-22)10-11-24)16-17(25)23-18(27-16)19-12-20-23/h2-5,12,15,24-25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUMFJKDKVQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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